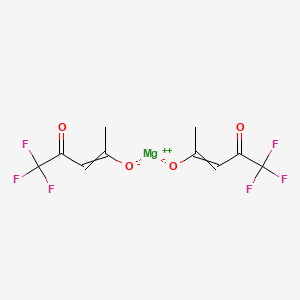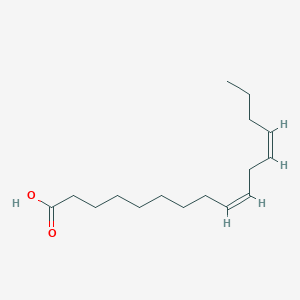
9Z,12Z-hexadecadienoic acid
Overview
Description
9Z,12Z-hexadecadienoic acid is a hexadecadienoic acid with two double bonds located at positions 9 and 12. It is a monounsaturated omega-7 fatty acid and is known for its role as a plant metabolite . This compound is also referred to as palmitolinoleic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9Z,12Z-hexadecadienoic acid typically involves the desaturation of oleic acid. This process is catalyzed by enzymes such as microsomal oleate desaturase (FAD2), which introduces double bonds at specific positions . The reaction conditions often include the presence of histidine boxes and a C-terminal endoplasmic reticulum retrieval motif .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification from plant sources rich in linoleic acid. The process involves the use of solvents and chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
9Z,12Z-hexadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Alcohols and amines in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
9Z,12Z-hexadecadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other fatty acid derivatives.
Biology: Studied for its role in lipid metabolism and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate lipid levels and its anti-inflammatory properties.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of 9Z,12Z-hexadecadienoic acid involves its interaction with various molecular targets and pathways. It acts as a ligand for specific receptors and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as desaturases and elongases, influencing the synthesis and breakdown of fatty acids .
Comparison with Similar Compounds
Similar Compounds
9Z,12Z-octadecadienoic acid (Linoleic acid): A similar compound with two double bonds at positions 9 and 12 but with an 18-carbon chain.
9Z,12Z,15Z-octadecatrienoic acid (α-Linolenic acid): Contains three double bonds and is an omega-3 fatty acid.
9Z,12Z,15Z,18Z-eicosatetraenoic acid (Arachidonic acid): A polyunsaturated fatty acid with four double bonds.
Uniqueness
9Z,12Z-hexadecadienoic acid is unique due to its specific structure and the position of its double bonds, which confer distinct chemical and biological properties. Its role as a plant metabolite and its impact on lipid metabolism distinguish it from other similar compounds .
Properties
IUPAC Name |
(9Z,12Z)-hexadeca-9,12-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4-,8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEKLXYYCHAMDF-UTOQUPLUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5070-03-1 | |
| Record name | Palmitolinoleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5070-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


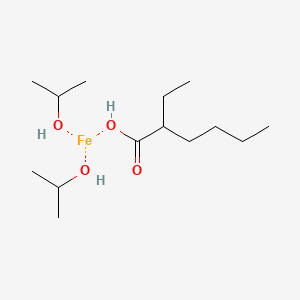

![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)
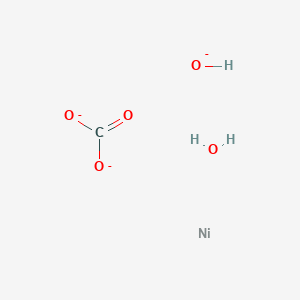

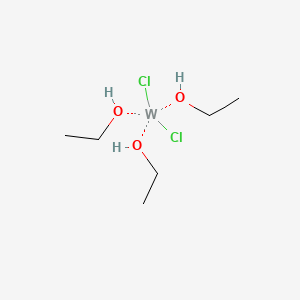

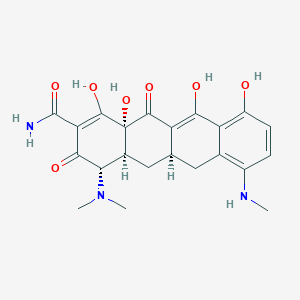
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)


![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)

